molecular formula C8H7FO B585249 4'-Fluoroacetophenone-d4 CAS No. 1335333-86-2

4'-Fluoroacetophenone-d4

Cat. No.: B585249
CAS No.: 1335333-86-2
M. Wt: 142.166
InChI Key: ZDPAWHACYDRYIW-QFFDRWTDSA-N
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Description

4’-Fluoroacetophenone-d4 is a deuterated derivative of 4’-Fluoroacetophenone. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of 4’-Fluoroacetophenone-d4 is C8D4H3FO, and it is primarily used in scientific research for its unique properties that aid in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoroacetophenone-d4 typically involves the deuteration of 4’-Fluoroacetophenone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform (CDCl3) and a deuterium source like deuterium oxide (D2O) under catalytic conditions.

Industrial Production Methods: Industrial production of 4’-Fluoroacetophenone-d4 may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes the use of deuterated catalysts and solvents to facilitate the exchange of hydrogen atoms with deuterium.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoroacetophenone-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: Conversion to 4’-Fluoroacetophenone-d4 oxide using oxidizing agents like potassium permanganate.

    Reduction: Reduction to 4’-Fluoroacetophenone-d4 alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions on the aromatic ring using halogenating or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products:

    Oxidation: 4’-Fluoroacetophenone-d4 oxide.

    Reduction: 4’-Fluoroacetophenone-d4 alcohol.

    Substitution: Halogenated or nitrated derivatives of 4’-Fluoroacetophenone-d4.

Scientific Research Applications

4’-Fluoroacetophenone-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic stability.

    Industry: Applied in the synthesis of deuterated materials and compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 4’-Fluoroacetophenone-d4 involves the interaction of its functional groups with specific molecular targets. The presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that of hydrogen and carbon. This results in slower reaction rates for deuterated compounds, which can be advantageous in studying reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

4’-Fluoroacetophenone-d4 can be compared with other similar compounds such as:

    4’-Fluoroacetophenone: The non-deuterated version, which has similar chemical properties but different kinetic behavior due to the absence of deuterium.

    4’-Chloroacetophenone: A halogenated derivative with chlorine instead of fluorine, exhibiting different reactivity and applications.

    4’-Bromoacetophenone: Another halogenated derivative with bromine, used in different synthetic applications.

    4’-Methoxyacetophenone: A methoxy-substituted derivative with distinct chemical properties and uses.

The uniqueness of 4’-Fluoroacetophenone-d4 lies in its deuterium content, which provides valuable insights into reaction mechanisms and metabolic processes that are not possible with non-deuterated compounds.

Properties

CAS No.

1335333-86-2

Molecular Formula

C8H7FO

Molecular Weight

142.166

IUPAC Name

1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

ZDPAWHACYDRYIW-QFFDRWTDSA-N

SMILES

CC(=O)C1=CC=C(C=C1)F

Synonyms

1-​(4-​Fluorophenyl-​2,​3,​5,​6-​d4)​-ethanone;  1-(4-Fluorophenyl)ethan-1-one-d4;  1-(4-Fluorophenyl)ethanone-d4;  1-Acetyl-4-fluorobenzene-d4;  4-Acetylfluorobenzene-d4;  4-Acetylphenyl-d4 Fluoride;  4-Fluorophenyl-d4 Methyl Ketone;  4-Fluorophenylethanal

Origin of Product

United States

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